Tonalide

Descripción

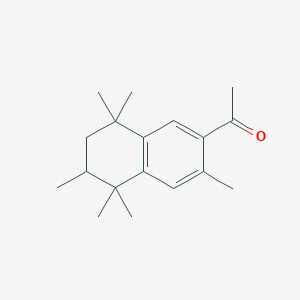

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRJTBAOUJJKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041544 |

Source

|

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid with an odor of musk; [HSDB] |

Source

|

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The boiling temperature at atmospheric pressure is 326 +/- 4 °C. |

Source

|

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.25 mg/L, temp not specified |

Source

|

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m |

Source

|

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified |

Source

|

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Solid | |

CAS No. |

21145-77-7, 1506-02-1 |

Source

|

| Record name | Tonalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54.5 °C |

Source

|

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tonalide: A Physicochemical and Structural Guide for Scientific Professionals

Introduction

Tonalide, also known by its IUPAC name 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and commercial names such as Fixolide, is a synthetic polycyclic musk that has been a significant component in the fragrance industry since its discovery in 1954.[1][2][3] As a member of the tetralin-based musk family, this compound is valued for its persistent, sweet, and musky odor with woody and powdery undertones.[1][2] Its primary application is as a fragrance ingredient and fixative in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[2][4] This technical guide provides an in-depth exploration of the physicochemical properties, structure, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

This compound is a polycyclic musk, a class of synthetic fragrances designed to mimic the scent of natural musk.[1] Its chemical structure is characterized by a hexamethylated tetralin core with an acetyl group.[5] The technical product is a racemic mixture of its two stereoisomers.[6] The (3S)-enantiomer is reported to possess a strong musky odor, while the (3R)-isomer has a lighter, more aromatic scent.[1]

A comprehensive summary of this compound's physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O | [7][8] |

| Molecular Weight | 258.40 g/mol | [1][8] |

| CAS Number | 21145-77-7, 1506-02-1 | [6][7] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Odor | Sweet, musky, woody, powdery | [1][9] |

| Melting Point | 54.5 °C | [7][10] |

| Boiling Point | 326 ± 4 °C at 760 mmHg | [7][10] |

| Water Solubility | 1.25 mg/L | [7] |

| Vapor Pressure | 5.12 x 10⁻⁴ mmHg at 25 °C | [7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.70 | [7] |

| Henry's Law Constant | 1.4 x 10⁻⁴ atm-cu m/mole | [7] |

| Flash Point | >100 °C | [5] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a Friedel-Crafts reaction. This involves two main steps: the formation of the hexamethyltetralin (HMT) intermediate, followed by its acetylation.[5][11]

Synthesis Workflow

Caption: Synthetic pathway of this compound via Friedel-Crafts reactions.

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale procedure for the synthesis of this compound.

Step 1: Preparation of Hexamethyltetralin (HMT) Intermediate

-

To a stirred mixture of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., a halogenated alkane or a saturated alkane), a solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise over a period of 2-3 hours.[11]

-

The reaction temperature is maintained at room temperature, not exceeding 35 °C.[11]

-

After the addition is complete, the reaction is allowed to continue for an additional 30-60 minutes.[11]

-

The reaction mixture is then quenched by pouring it into ice water.

-

The organic layer is separated, washed with a sodium carbonate solution until neutral, and then dried.

-

The solvent is removed under reduced pressure to yield the crude HMT intermediate.

Step 2: Friedel-Crafts Acylation to Yield this compound

-

In a separate reaction vessel, a Lewis acid (e.g., anhydrous aluminum chloride) is suspended in a reaction medium.[11]

-

A solution of acetyl chloride and the HMT intermediate is then added dropwise to the suspension.[11]

-

The mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

The reaction is quenched with ice water.

-

The organic layer is separated, washed, and dried.

-

The crude product is then purified, typically by recrystallization or distillation, to yield this compound.

Spectroscopic Analysis

The structural elucidation and identification of this compound are routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the substitution pattern of the molecule.[7][12][13][14]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-H bonds of the aromatic and aliphatic portions of the molecule.[7][12][13][14]

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8][12][13][14]

Analytical Methodology: Quantification of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of this compound in various matrices, including environmental samples and consumer products.[15][16]

Experimental Protocol: GC-MS Analysis of this compound

The following outlines a general procedure for the analysis of this compound in a water sample.

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

A known volume of the water sample is passed through an SPE cartridge (e.g., C18).[16]

-

The cartridge is then washed to remove interfering substances.

-

This compound is eluted from the cartridge using a suitable organic solvent.[16]

-

The eluate is concentrated and reconstituted in a known volume of solvent for GC-MS analysis.[16]

-

-

GC-MS Analysis :

-

An aliquot of the prepared sample is injected into the GC-MS system.

-

The separation is typically performed on a non-polar capillary column.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Analytical Workflow

Caption: Workflow for the analysis of this compound in water samples.

Environmental Fate and Toxicological Profile

This compound is characterized by its high lipophilicity (log K_ow_ = 5.70) and low water solubility, which leads to its partitioning into fatty tissues and adsorption to sludge and sediments in aquatic environments.[7][17] It is not readily biodegradable.[15] Due to its widespread use, this compound has been detected in various environmental compartments, including surface water, sediment, and biota, as well as in human tissues such as adipose tissue, blood, and breast milk.[6]

Toxicological studies have raised concerns about the potential for this compound to act as an endocrine disruptor, although its activity is considered weak.[18] It is classified as persistent and toxic to the environment.[6] Regulatory bodies in some regions have restricted its use due to concerns over bioaccumulation and environmental persistence.[1]

Conclusion

This compound remains a significant synthetic musk in the fragrance industry, valued for its unique olfactory properties and stability. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies is crucial for its effective and safe use. This guide has provided a comprehensive overview of these aspects, offering valuable insights for professionals in the chemical and life sciences. Continued research into the environmental fate and potential biological effects of this compound is essential for ensuring its responsible management.

References

- 1. This compound (21145-77-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. pellwall.com [pellwall.com]

- 4. This compound – Synthetic Musk Fragrance For Cosmetics & Care [chemicalbull.com]

- 5. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tonalid [webbook.nist.gov]

- 9. musk tetralin [thegoodscentscompany.com]

- 10. scent.vn [scent.vn]

- 11. CN101200419A - Method for synthesizing musk this compound - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. lehigh.edu [lehigh.edu]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 16. nanobioletters.com [nanobioletters.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. ewg.org [ewg.org]

The Environmental Odyssey of Tonalide: A Technical Guide to its Fate and Transport

Introduction: The Persistent Aroma of an Environmental Contaminant

Tonalide (AHTN), chemically known as 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin, is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and fabric softeners.[1][2] Its popularity stems from its persistent, warm, and musky aroma, a quality that unfortunately extends to its environmental longevity.[1][3] The extensive use of this compound has led to its continuous release into the environment, primarily through domestic wastewater.[4][5] Consequently, it has become a ubiquitous contaminant in aquatic and terrestrial ecosystems, raising concerns about its potential ecological impact.[6][7] This technical guide provides an in-depth exploration of the environmental fate and transport mechanisms of this compound, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and chemical safety.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. This compound is a lipophilic, neutral organic compound with low water solubility and moderate volatility.[4][8] These characteristics are central to understanding its partitioning, persistence, and potential for bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O | [3][9] |

| Molecular Weight | 258.40 g/mol | [3][8] |

| Appearance | White crystalline powder or solid | [1][3][9] |

| Melting Point | 53-57 °C | [3][8][10] |

| Boiling Point | ~327-393 °C | [3][10] |

| Water Solubility | 1.25 mg/L | [8] |

| Vapor Pressure | ~0.000028 - 0.1 mmHg at 20-25 °C | [3][8][10] |

| Octanol-Water Partition Coefficient (log Kow) | 5.70 | [8] |

| Henry's Law Constant | 37.1 Pa·m³/mol | [4] |

The high octanol-water partition coefficient (log Kow) of 5.70 is a critical parameter, indicating this compound's strong tendency to partition from the aqueous phase into organic media, such as lipids in organisms and organic matter in soil and sediment.[8] This lipophilicity is a primary driver of its environmental behavior.

Environmental Transport and Partitioning: Where Does this compound Go?

Upon its release into the environment, this compound undergoes a series of transport and partitioning processes that dictate its distribution across different environmental compartments.

Sorption to Soil and Sediment

Due to its hydrophobic nature and high log Kow, this compound exhibits a strong affinity for organic matter in soil and sediment.[11] This process, known as sorption, significantly influences its mobility and bioavailability. The primary mechanism is partitioning into the soil/sediment organic matter. The extent of sorption is quantified by the soil-water partition coefficient normalized to organic carbon (Koc), which can be estimated from the Kow. A high Koc value implies that this compound will be predominantly found in soil and sediment rather than in the water column.[12] This sequestration in sediments acts as a long-term reservoir for the compound in aquatic environments.[6]

Atmospheric Transport

This compound's moderate volatility, indicated by its Henry's Law constant, allows for its potential volatilization from water surfaces and moist soil.[4][8] Once in the atmosphere, it can exist in both the vapor and particulate phases.[8] This facilitates its long-range atmospheric transport to remote areas, far from its original sources of emission.[4] Evidence of this compound in pristine environments like remote alpine lakes suggests its deposition through wet and gaseous processes.[4]

Experimental Protocol: Determination of Soil-Water Partition Coefficient (Kd)

The soil-water partition coefficient (Kd) is a key parameter for assessing the sorption potential of a chemical. A common method for its determination is the batch equilibrium method.

Methodology:

-

Preparation of Soil/Sediment: Collect representative soil or sediment samples. Air-dry and sieve the samples to remove large debris. Characterize the samples for properties such as organic carbon content, pH, and particle size distribution.

-

Spiking Solution: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) at a known concentration.

-

Equilibration: Add a known mass of the prepared soil/sediment to a series of centrifuge tubes. Add a defined volume of a this compound solution of known initial concentration (prepared by diluting the stock solution in a background electrolyte solution, e.g., 0.01 M CaCl₂).

-

Incubation: Seal the tubes and shake them at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant (aqueous phase) and analyze the concentration of this compound using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[5][13]

-

Calculation: The amount of this compound sorbed to the soil/sediment is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is then calculated using the following equation:

Kd = (Cs / Cw)

Where:

-

Kd is the soil-water partition coefficient (L/kg)

-

Cs is the concentration of this compound in the soil/sediment (mg/kg)

-

Cw is the concentration of this compound in the aqueous phase at equilibrium (mg/L)

-

Environmental Fate: The Transformation and Persistence of this compound

This compound is considered a persistent organic pollutant due to its resistance to degradation.[4] However, it can undergo slow transformation through biotic and abiotic processes.

Biodegradation

Under standard test conditions, this compound is not readily biodegradable.[4][14] In wastewater treatment plants (WWTPs), its removal is primarily due to sorption to sludge rather than biodegradation.[14] However, some biotransformation can occur, leading to the formation of more polar metabolites.[14] The primary degradation appears to involve the modification of the acetyl group rather than the hexamethyltetralin core.[14]

Photodegradation

This compound can undergo direct photolysis in surface waters when exposed to sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm.[8][14] Photodegradation can be a significant removal pathway in sunlit aquatic environments.[14] The reaction with photochemically produced hydroxyl radicals (•OH) is also a key transformation pathway.[15] The degradation of this compound by UV-activated free chlorine has also been demonstrated as a rapid process.[16]

Transformation Products

The degradation of this compound leads to the formation of several transformation products, some of which have also been detected in environmental samples, including human breast milk and fish.[17][18] Key identified transformation products include:

-

3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde

-

(3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol

-

(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol

The formation of these by-products is significant as their environmental fate, transport, and toxicity may differ from the parent compound.[15][17]

References

- 1. nbinno.com [nbinno.com]

- 2. fraterworks.com [fraterworks.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Fragrances in the Environment | springerprofessional.de [springerprofessional.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 10. musk tetralin [thegoodscentscompany.com]

- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 12. Influence of Organic Matter on the Sorption of Cefdinir, Memantine and Praziquantel on Different Soil and Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of Aqueous Polycyclic Musk this compound by Ultraviolet-Activated Free Chlorine [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

Bioaccumulation potential of Tonalide in aquatic organisms

An In-depth Technical Guide

Topic: Bioaccumulation Potential of Tonalide in Aquatic Organisms Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (AHTN), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in consumer products, leading to its persistent release into aquatic ecosystems via wastewater effluent.[1][2][3] Its chemical nature—characterized by high lipophilicity and resistance to degradation—creates a significant potential for accumulation in aquatic life.[2][4] This guide provides a detailed examination of the bioaccumulation potential of this compound, grounded in its physicochemical properties, metabolic fate in organisms, and the standardized methodologies for its assessment. We delve into the causality behind experimental design, focusing on the OECD Test Guideline 305 as the authoritative protocol for determining bioconcentration factors (BCF). Quantitative data are presented to illustrate the moderate to high bioaccumulation potential of this compound, underscoring the importance of this endpoint in the comprehensive environmental risk assessment of personal care product ingredients.

Introduction: The Environmental Profile of a Common Fragrance

This compound, chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one (AHTN), is a synthetic fragrance prized for its persistent, musky scent.[5][6][7] Its extensive use in cosmetics, detergents, and other household products ensures a continuous pathway into the environment.[2][5] Due to incomplete removal during wastewater treatment, this compound is frequently detected in sewage treatment plant (STP) effluents, surface waters, sediments, and aquatic biota.[1][2][8]

The primary concern surrounding this compound in aquatic systems is its potential to bioaccumulate. Bioaccumulation is the net process by which an organism absorbs a substance from all environmental sources (water, food, sediment) at a rate faster than it can eliminate it.[9][10] For lipophilic (fat-loving) and persistent compounds like this compound, this process can lead to concentrations within an organism that are many orders of magnitude higher than in the surrounding environment, posing a toxicological risk.[11][12]

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, several key parameters signal a high propensity for partitioning from the aqueous phase into the organic tissues of aquatic organisms.

-

Octanol-Water Partition Coefficient (Log K_ow_): This parameter is the most critical indicator of a chemical's lipophilicity.[13][14] It measures the ratio of a chemical's concentration in an octanol phase to its concentration in a water phase at equilibrium. A high Log K_ow_ value indicates a strong tendency to partition into fatty tissues. This compound exhibits a high Log K_ow_ of approximately 5.7, which strongly predicts its potential to bioaccumulate in the lipid-rich tissues of aquatic organisms.[2][4][5][15] Under the Stockholm Convention, chemicals with a log K_ow_ greater than 5 are generally considered to have a high potential to bioaccumulate.[13]

-

Water Solubility: Consistent with its high lipophilicity, this compound has very low water solubility, measured at approximately 1.25 mg/L.[8][15] This property minimizes its presence in the water column and drives its partitioning into sediment and biota.

-

Persistence and Biodegradability: this compound is known for its slow biodegradability.[2][4] While it can undergo some biotransformation and photolysis, its overall persistence in aquatic systems is significant, allowing ample time for uptake by organisms before it is broken down.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Bioaccumulation | Reference(s) |

| IUPAC Name | 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | N/A | [6][15] |

| Molecular Formula | C₁₈H₂₆O | N/A | [7][15] |

| Molecular Weight | 258.4 g/mol | Influences diffusion rates | [15][16] |

| Log K_ow_ | 5.4 - 5.7 | High lipophilicity, strong driver for partitioning into fatty tissues | [2][5][8][15] |

| Water Solubility | ~1.25 mg/L | Low solubility in water promotes partitioning to organic media | [15] |

| Vapor Pressure | 0.000512 mmHg | Low volatility, tends to remain in aquatic/soil compartments | [15] |

Biological Fate: Uptake, Metabolism, and Depuration

Once released into the aquatic environment, the net accumulation of this compound in an organism is a dynamic balance between uptake, metabolic biotransformation, and elimination (depuration).

Routes of Uptake

-

Bioconcentration: This refers to the direct uptake of a chemical from the surrounding water, primarily across respiratory surfaces like gills.[9][17] Given this compound's high Log K_ow_, the concentration gradient between the water and the lipid-rich gill tissues drives passive diffusion into the organism. This is considered a primary uptake pathway for this compound in fish and other water-breathing organisms.

-

Biomagnification: This process involves the accumulation of a chemical through the diet, leading to increasing concentrations at successively higher trophic levels. The evidence for this compound biomagnification in aquatic food webs is not definitive.[8] While its properties suggest a potential for dietary uptake, some field studies have concluded that this compound does not show increasing concentrations at higher trophic levels.[5] However, its presence in top predators confirms its entry into the food chain.[5][12]

Metabolism and Depuration

The ability of an organism to metabolize and excrete this compound is a critical determinant of its ultimate bioaccumulation potential.

-

Metabolic Transformation: Some aquatic organisms possess enzymatic systems (e.g., cytochrome P450) capable of transforming this compound into more polar, water-soluble metabolites.[8] These metabolites can be more readily excreted, thus reducing the net accumulation of the parent compound. This metabolic capacity varies significantly between species. For instance, studies have shown that midge larvae (Chironomus riparius) can effectively transform AHTN, resulting in a low BCF, whereas the oligochaete worm (Lumbriculus variegatus), which lacks this ability, exhibits a very high BCF.[5]

-

Depuration: Depuration is the elimination of a substance from an organism.[18] For this compound, this occurs through a combination of excretion of the parent compound and its metabolites via urine, feces, and passive diffusion back across the gills. The rate of depuration is inversely related to the BCF; slow depuration leads to higher bioaccumulation.

Diagram: Bioaccumulation Pathways of this compound in Fish

The following diagram illustrates the key processes governing the concentration of this compound within an aquatic organism like fish.

Caption: Conceptual model of this compound uptake, distribution, metabolism, and depuration in fish.

Authoritative Protocol: OECD Test Guideline 305

To standardize the assessment of bioaccumulation, regulatory bodies rely on validated protocols. The OECD Test Guideline 305: Bioaccumulation in Fish is the internationally recognized gold standard for determining the bioconcentration factor (BCF).[19][20]

Causality Behind the Guideline: The choice of this protocol is deliberate. It is designed to be a self-validating system that controls for the myriad of variables present in a natural ecosystem. By focusing on aqueous exposure under controlled laboratory conditions (flow-through systems), it provides a reproducible BCF value that reflects the intrinsic potential of a chemical to accumulate from water, which is a primary exposure route.[19]

Experimental Workflow: A Step-by-Step Breakdown

The OECD 305 guideline outlines a two-phase experiment:

-

Phase 1: Exposure (Uptake)

-

Step 1: Acclimation & Test System: Healthy, juvenile fish of a recommended species (e.g., Zebrafish, Danio rerio; Bluegill Sunfish, Lepomis macrochirus) are acclimated to laboratory conditions.[8][19] A flow-through system is essential for lipophilic substances like this compound to ensure a constant and uniform exposure concentration, preventing depletion of the test substance.

-

Step 2: Exposure: Fish are exposed to a constant, sublethal concentration of this compound in the water for an extended period, typically 28 days. For poorly soluble compounds, a solvent carrier may be used, with an appropriate solvent control group included.

-

Step 3: Sampling: At predetermined intervals, subsets of fish and water samples are collected. This allows for the measurement of the chemical concentration over time as the fish approach steady-state. A minimum of four fish are analyzed individually at each sampling point.[19]

-

-

Phase 2: Depuration (Post-Exposure)

-

Step 4: Transfer: After the exposure phase, the remaining fish are transferred to a clean, identical system containing no this compound.

-

Step 5: Sampling: Fish are sampled at intervals throughout the depuration phase to measure the rate at which this compound is eliminated from their tissues.

-

-

Analysis and Calculation

-

Step 6: Chemical Analysis: Concentrations of this compound in fish tissue (often normalized to lipid content) and water are quantified using highly sensitive analytical methods, such as solid-phase extraction followed by gas chromatography-mass spectrometry (SPE-GC-MS).[3]

-

Step 7: BCF Calculation: The BCF can be determined by two methods:

-

Steady-State BCF: The ratio of the this compound concentration in the fish (C_f_) to the concentration in the water (C_w_) once a plateau (steady-state) has been reached.

-

Kinetic BCF: Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). This method is often preferred as it does not require reaching a true steady-state and provides valuable information on the dynamics of the process.[20]

-

-

Diagram: OECD TG 305 Experimental Workflow

Caption: Standard workflow for determining Bioconcentration Factor (BCF) via OECD TG 305.

Quantitative Findings: this compound's Bioaccumulation in Numbers

Experimental studies following standardized protocols provide the most reliable data on this compound's bioaccumulation potential.

-

Key BCF Study: A pivotal study conducted according to OECD TG 305E with bluegill sunfish (Lepomis macrochirus) reported a BCF of 1320 L/kg wet weight based on total radioactivity (parent compound plus metabolites).[8] Crucially, when considering only the parent this compound compound, the BCF was calculated to be 597 L/kg wet weight.[8] This distinction highlights the role of metabolism in mitigating overall bioaccumulation.

-

Species Variability: As noted earlier, metabolic differences lead to a wide range of BCF values across species. The high BCF of 6918 L/kg in the worm Lumbriculus variegatus contrasts sharply with the BCF of 50-112 L/kg in the midge larvae Chironomus riparius, demonstrating that reliance on a single species can be misleading without understanding metabolic capacity.[5]

Table 2: Experimentally Derived Bioconcentration Factors (BCF) for this compound

| Test Organism | BCF Value (L/kg wet wt.) | Key Finding | Reference |

| Lepomis macrochirus (Bluegill Sunfish) | 597 (parent compound) | Standard OECD guideline study shows moderate bioconcentration. | [8] |

| Lepomis macrochirus (Bluegill Sunfish) | 1320 (total radioactivity) | Includes metabolites, indicating their contribution to the total body burden. | [8] |

| Lumbriculus variegatus (Oligochaete Worm) | 6918 | Demonstrates very high bioaccumulation potential in a poor metabolizer. | [5] |

| Chironomus riparius (Midge Larvae) | 50 - 112 | Shows low bioaccumulation due to efficient metabolic transformation. | [5] |

These values, particularly the OECD guideline result of 597 L/kg, classify this compound as having a moderate to high potential for bioconcentration in aquatic organisms.

Conclusion and Implications for Risk Assessment

The scientific evidence is unequivocal: this compound possesses the requisite physicochemical properties—high lipophilicity and persistence—to bioaccumulate in aquatic organisms. This potential is confirmed by experimental data derived from robust, internationally accepted protocols like OECD TG 305, which indicate a moderate to high bioconcentration factor in fish.

For the environmental risk assessor, this has several key implications:

-

Bioaccumulation is a Confirmed Hazard: this compound will partition from water and concentrate in the tissues of aquatic organisms. This accumulation is the basis for potential chronic toxicity, as internal tissue concentrations can reach levels that elicit adverse effects even when water concentrations are low.[1][8]

-

Metabolism is a Key Modulator: The significant variability in BCF values across different species underscores the critical role of metabolic capacity in determining the ultimate risk.[5] Risk assessments should consider this variability, as species with poor metabolic capabilities may be at higher risk.

-

Need for Continued Monitoring: Given the widespread and continuous release of this compound into the environment, its presence in biota serves as an important indicator of environmental contamination and potential risk.[12][21]

References

- 1. researchgate.net [researchgate.net]

- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. johndwalsh.com [johndwalsh.com]

- 7. sarochem.com [sarochem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 10. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

- 12. mdpi.com [mdpi.com]

- 13. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 14. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]

- 15. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 20. umwelt-online.de [umwelt-online.de]

- 21. Comparison of passive sampling and biota for monitoring of this compound in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecotoxicity of Tonalide: A Technical Guide for Environmental Scientists

An In-depth Examination of a Persistent Fragrance Compound in Freshwater and Marine Ecosystems

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, has been extensively used as a fragrance ingredient in a vast array of consumer products, from cosmetics and detergents to air fresheners.[1][2] Its widespread application and subsequent release into wastewater systems have led to its ubiquitous presence in aquatic environments globally.[3][4] Due to its chemical properties—specifically its lipophilicity (high octanol-water partition coefficient, Log Kow of 5.7) and low water solubility—this compound persists in the environment, partitions into sediment, and bioaccumulates in aquatic organisms.[3][5] This guide provides a technical overview of the ecotoxicological effects of this compound in both freshwater and marine environments, intended for researchers and environmental professionals.

The primary pathway for this compound entering aquatic ecosystems is through the effluent and biosolids from sewage treatment plants (STPs).[6] While STPs can remove a portion of the compound, significant concentrations are still detected in surface waters, with levels ranging from nanograms to micrograms per liter.[3][4] Its propensity to adsorb to particulate matter also leads to its accumulation in sediments, creating a long-term reservoir of contamination.[3][7]

Physicochemical Properties and Environmental Fate

Understanding the ecotoxicity of this compound begins with its physicochemical characteristics, which govern its behavior in aquatic systems.

| Property | Value | Implication |

| Chemical Name | 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin | - |

| CAS Number | 1506-02-1 | - |

| Molecular Formula | C₁₈H₂₆O | - |

| Log Kow | 5.7 | High lipophilicity, indicating a strong tendency to partition into fatty tissues of organisms and organic matter in sediment.[3][5] |

| Water Solubility | Slightly soluble | Challenges in conducting and interpreting aqueous toxicity tests; tendency to adsorb to surfaces.[6] |

| Persistence | Not readily biodegradable | Long residence time in the environment, leading to chronic exposure scenarios.[7] |

The high lipophilicity of this compound is a key driver of its bioaccumulation in aquatic food webs.[8] While there is no definitive evidence of biomagnification through the aquatic food chain, its presence has been confirmed in various organisms, including fish, mussels, and even marine mammals.[6][8][9]

Ecotoxicity in Freshwater Environments

This compound has been shown to exert toxic effects across multiple trophic levels in freshwater ecosystems.[6] The interpretation of acute toxicity data can be complex due to its low water solubility, often requiring the use of co-solvents in experimental setups.[6]

Effects on Freshwater Algae

Algae, as primary producers, form the base of most aquatic food webs. Inhibition of algal growth can have cascading effects throughout the ecosystem. For the freshwater green alga Pseudokirchneriella subcapitata (formerly Raphidocelis subcapitata), chronic exposure to this compound has been observed to decrease growth rates.[5][6]

-

72-hour NOEC (No-Observed-Effect-Concentration): 0.40 mg/L[6]

Effects on Freshwater Invertebrates

Aquatic invertebrates, particularly crustaceans like Daphnia magna, are standard model organisms for ecotoxicity testing due to their sensitivity to pollutants. This compound has demonstrated both acute and chronic toxicity to these organisms.[6] Invertebrates are often the most sensitive taxonomic group to the acute effects of this compound-related compounds.[6]

Effects on Freshwater Fish

Fish can be exposed to this compound through direct contact with contaminated water and sediment, as well as through their diet. Studies on zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) have revealed sublethal effects even at environmentally relevant concentrations.[3][11]

Long-term exposure of juvenile zebrafish to this compound at 500 ng/L resulted in a significant decrease in catalase activity and an increase in lipid peroxidation, indicating the induction of oxidative stress.[3][12] However, in the same study, this compound did not demonstrate an endocrine-disrupting effect based on vitellogenin levels.[3] Other studies have noted that this compound can cause adverse physiological effects in the early life stages of zebrafish, such as a lower heart rate.[7] In rainbow trout, dietary exposure to this compound led to increased hematocrit and lipid peroxidation in kidney tissue.[11]

-

34-day NOEC (Morphology change): 0.035 mg/L for Danio rerio[6]

The following table summarizes key chronic toxicity data for freshwater organisms.

| Taxonomic Group | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Algae | Pseudokirchneriella subcapitata | Growth Rate | 72 hours | NOEC: 0.40 | [6] |

| Invertebrates | Daphnia magna | Reproduction | 21 days | NOEC: 0.196 | [6] |

| Fish | Danio rerio (Zebrafish) | Morphology | 34 days | NOEC: 0.035 | [6] |

Ecotoxicity in Marine Environments

The impact of this compound extends to marine ecosystems, where it has been detected in water, sediment, and biota.[5][9] Research suggests that marine organisms may exhibit different sensitivities compared to their freshwater counterparts, with some studies indicating greater toxicity in marine species.[2][13]

Effects on Marine Microalgae

Marine phytoplankton are critical for ocean productivity and biogeochemical cycles. This compound has been shown to inhibit the growth of several marine microalgae species at environmentally relevant concentrations (0.005–5 µg/L).[4][5] The diatom Phaeodactylum tricornutum and the prymnesiophyte Isochrysis galbana have been identified as particularly sensitive.[5][14]

Effects on Marine Invertebrates

Marine invertebrates have shown susceptibility to this compound, particularly during their sensitive larval stages.[5] Studies on the sea urchin Paracentrotus lividus and the bivalve Mytilus galloprovincialis have documented adverse effects on larval development.[4][5] Chronic exposure in the clam Ruditapes philippinarum at concentrations as low as 0.005 µg/L induced oxidative stress and genotoxicity.[16] Furthermore, this compound has been found to inhibit multixenobiotic resistance (MXR) transporters in mussels, which are cellular pumps that expel toxins. This inhibition can increase the organism's vulnerability to other pollutants.[17]

-

Effect on M. galloprovincialis embryo development: Significant toxicity observed at 0.5 and 5.0 µg/L, with 8.36% and 11.63% abnormal larvae, respectively.[4]

Effects on Marine Fish

Data on marine fish indicates that early life stages can be affected by this compound exposure. For the gilthead seabream (Sparus aurata), exposure to Galaxolide (a related polycyclic musk) showed concentration-dependent mortality in yolk-sac larvae.[4][5] While specific data for this compound on marine fish mortality is less defined in the provided results, the general toxicity of polycyclic musks to fish larvae is a point of concern.[5]

The following table summarizes key toxicity data for marine organisms.

| Taxonomic Group | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Microalgae | Phaeodactylum tricornutum | Growth Inhibition | 72 hours | IC₁₀: 0.002 | [4][5] |

| Microalgae | Isochrysis galbana | Growth Inhibition | 72 hours | IC₁₀: 0.328 | [5][15] |

| Bivalve | Mytilus galloprovincialis | Larval Development | 48 hours | Significant effects at 500 and 5000 | [4] |

| Echinoderm | Paracentrotus lividus | Larval Development | 48 hours | Concentration-dependent effects | [5] |

| Clam | Ruditapes philippinarum | Oxidative Stress & DNA Damage | 21 days | Effects observed at 0.005 | [16] |

Experimental Protocols: A Methodological Overview

The assessment of this compound's ecotoxicity relies on standardized and validated experimental protocols. The causality behind these experimental choices is to provide reproducible and comparable data for risk assessment.

Algal Growth Inhibition Test (Adapted from OECD TG 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Preparation of Test Cultures: An exponentially growing stock culture of the test alga is prepared in a nutrient-rich medium.

-

Test Solutions: A series of this compound concentrations are prepared in the algal growth medium. Due to this compound's low solubility, a solvent carrier (like DMSO) may be required, with a corresponding solvent control group.[6]

-

Inoculation: A low density of algal cells is inoculated into flasks containing the different test concentrations and controls.

-

Incubation: The flasks are incubated for 72 hours under constant temperature, lighting, and shaking to facilitate growth.

-

Measurement: Algal growth (biomass) is measured at least daily using methods like cell counts with a haemocytometer or spectrophotometric absorbance.

-

Data Analysis: The growth rate and yield are calculated for each concentration. The ECₓ values (e.g., EC₅₀, the concentration causing 50% inhibition) and the NOEC are determined by statistical analysis.

References

- 1. johndwalsh.com [johndwalsh.com]

- 2. researchgate.net [researchgate.net]

- 3. Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, and Fish [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 8. ewg.org [ewg.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Could the Musk Compound this compound Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 13. The derivation of seawater quality criteria and ecological risk assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Potential of environmental concentrations of the musks galaxolide and this compound to induce oxidative stress and genotoxicity in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. worldsensorium.com [worldsensorium.com]

An In-Depth Technical Guide to the Endocrine Disrupting Effects of Tonalide in Fish

Introduction: The Environmental Ubiquity and Endocrine Implications of Tonalide

This compound, technically known as 6-acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN), is a synthetic polycyclic musk compound extensively used as a fragrance ingredient in a vast array of consumer products, including detergents, cosmetics, and perfumes.[1][2] Its widespread use and subsequent discharge through domestic wastewater result in its introduction into aquatic ecosystems, primarily via effluents from wastewater treatment plants (WWTPs).[3]

This compound is characterized by its high lipophilicity (log Kow ≈ 5.7) and low water solubility, properties that drive its persistence in the environment and its propensity to partition into sediment and bioaccumulate in aquatic organisms, including fish.[4] Concentrations of this compound have been detected in surface water, sediment, and fish tissues globally, raising significant concerns about its potential ecotoxicological effects.[3] Of particular concern is its capacity to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones responsible for maintaining homeostasis, reproduction, development, and/or behavior. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's endocrine-disrupting effects in fish, focusing on its mechanisms of action, key physiological impacts, and the standardized and advanced methodologies used for its assessment.

Molecular Mechanisms of this compound-Induced Endocrine Disruption

The endocrine system in fish, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis, is a critical regulator of reproduction and development. This compound can interfere with this sensitive axis through multiple molecular initiating events. The evidence points towards a complex and sometimes conflicting mechanistic profile, involving interactions with multiple hormone receptor systems.

Interaction with Steroid Hormone Receptors

The primary mechanisms of endocrine disruption by this compound are believed to involve direct interaction with nuclear hormone receptors, leading to either agonistic (mimicking) or antagonistic (blocking) effects.

-

Estrogenic and Anti-Estrogenic Activity: The literature presents a nuanced picture of this compound's estrogenic potential. Early in vitro studies suggested weak estrogenic activity.[1] However, subsequent research, including both in vitro and in vivo fish studies, has more consistently identified this compound as an anti-estrogen.[3][5] For example, some studies have shown that this compound can antagonize the estrogen receptor (ER), particularly ERβ.[5] This anti-estrogenic action could disrupt normal estrogen-mediated processes, such as vitellogenesis.

-

Anti-Androgenic Activity: A significant mechanism contributing to the feminization of male fish is the inhibition of androgen signaling.[6] Anti-androgens act by blocking the androgen receptor (AR), preventing endogenous androgens like testosterone and 11-ketotestosterone from exerting their effects, which are crucial for male sexual development and reproductive functions.[7] In vitro reporter gene assays have demonstrated that this compound can act as an androgen receptor antagonist.[5] This blockage of the AR can disrupt the development of male secondary sexual characteristics and spermatogenesis, potentially leading to a feminized phenotype.

The diagram below illustrates the key points of interference within the fish HPG axis where this compound may exert its endocrine-disrupting effects through anti-androgenic and anti-estrogenic pathways.

Oxidative Stress

Separate from direct receptor interactions, a growing body of evidence indicates that this compound exposure induces oxidative stress in fish.[4][8] Studies have reported increased lipid peroxidation and alterations in antioxidant enzyme activities (e.g., catalase) in fish exposed to environmentally relevant concentrations of this compound.[4][9] While not a direct endocrine mechanism, chronic oxidative stress can damage cellular components in endocrine tissues (e.g., gonads, liver), impairing their function and indirectly disrupting hormone synthesis and overall reproductive health.[9]

Key Biomarkers and Physiological Effects in Fish

Assessing the impact of this compound requires the measurement of specific biomarkers and physiological endpoints that signal endocrine disruption.

Vitellogenin (VTG) Induction: A Contradictory Biomarker

Vitellogenin is an egg-yolk precursor protein synthesized in the liver of female oviparous vertebrates under the control of estrogen. Its presence in the plasma of male or juvenile fish is a widely accepted biomarker for exposure to estrogenic EDCs. However, studies on this compound's effect on VTG have yielded inconsistent results.

-

Several studies on species like rainbow trout (Oncorhynchus mykiss) and juvenile zebrafish (Danio rerio) found no significant increase in plasma or whole-body VTG concentrations after exposure to this compound, even at concentrations higher than those typically found in the environment.[2][3][4][10]

-

Conversely, one study noted a significant downregulation of the vtg1 gene in the yolk-sac larvae of sheepshead minnow (Cyprinodon variegatus).[4][8]

Causality Insight: This discrepancy highlights the complexity of EDC assessment. The lack of VTG induction may support the hypothesis that this compound's primary mode of action in fish is not estrogenic but potentially anti-estrogenic or anti-androgenic. Furthermore, the response may be highly dependent on the species, life stage tested, exposure duration, and route of administration (e.g., dietary vs. waterborne).[4]

Reproductive and Developmental Effects

This compound's interference with steroid hormone signaling can manifest as adverse effects on reproduction and development.

-

Gonadal Abnormalities: Exposure to EDCs is linked to gonadal aberrations, including intersex conditions (the presence of both ovarian and testicular tissue in the gonad of a male fish). While direct evidence linking this compound to intersex in field studies is complex due to chemical mixtures, its demonstrated anti-androgenic activity provides a plausible mechanism for such effects.

-

Larval Development and Mortality: Acute toxicity tests on early life stages of fish, such as the gilt-head bream (Sparus aurata), have shown that this compound can increase mortality at environmentally relevant concentrations (in the µg/L range).[11]

Summary of Observed Effects

The following table summarizes key quantitative data from studies investigating this compound's effects in different fish species.

| Fish Species | Exposure Concentration | Duration | Observed Effects | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss) | 854 µg/kg & 8699 µg/kg (feed) | 6 weeks | Increased hematocrit; lipid peroxidation in kidney tissue; No significant change in plasma vitellogenin . | [3][9] |

| Zebrafish (Danio rerio) | 500 ng/L & 50,000 ng/L (water) | 2 months | Increased lipid peroxidation; decreased catalase activity; No significant change in whole-body vitellogenin . | [4][8] |

| Gilt-head Bream (Sparus aurata) | 0.005 - 5 µg/L (water) | 96 hours | Increased larval mortality (concentration-dependent). | [11] |

| Sheepshead Minnow (C. variegatus) | Not Specified | Larval Stage | Downregulation of vtg1 gene expression. | [4][8] |

Standardized Ecotoxicological Testing Protocols

To ensure data quality and comparability for regulatory purposes, the assessment of EDCs like this compound often follows internationally standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guidelines for Endocrine Disruption

The OECD has established a conceptual framework for testing and assessing endocrine disrupters. Key in vivo fish assays relevant for evaluating the effects of this compound include:

-

Fish Short-Term Reproduction Assay (FSTRA) (OECD TG 229): This is a cornerstone assay for assessing impacts on fish reproduction. It exposes breeding groups of small fish (e.g., fathead minnow or zebrafish) to a chemical for 21 days, with reproductive output (egg production) as the primary endpoint. It also measures VTG as a biomarker of estrogenic activity.

-

21-Day Fish Assay (OECD TG 230): This is a screening assay designed to detect estrogenic, androgenic, and anti-androgenic activities. It uses sexually mature fish and measures endpoints like VTG (in males) and secondary sexual characteristics.

-

Fish Sexual Development Test (FSDT) (OECD TG 234): This longer-term test exposes fish through their early life stages, including the period of sexual differentiation, to assess effects on sex ratio and gonadal histology. This is crucial for detecting substances that can cause sex reversal.

Example Protocol: Fish Short-Term Reproduction Assay (OECD TG 229)

This protocol provides a self-validating system for assessing reproductive toxicity. The inclusion of both a negative control and a positive control (a known reproductive toxicant) validates the sensitivity and responsiveness of the test system.

Objective: To determine the effects of this compound on fish reproduction over one generation.

Test Organism: Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio).

Principle: Adult breeding groups of fish are exposed to a range of this compound concentrations in a flow-through or semi-static system. Fecundity is monitored daily. At termination, adult fish are assessed for survival, secondary sexual characteristics, and plasma vitellogenin levels.

Step-by-Step Methodology:

-

Acclimation (≥14 days): Fish are acclimated to test conditions (water quality, temperature, photoperiod). Health and behavior are monitored closely.

-

Causality Insight: Acclimation minimizes stress-related artifacts, ensuring that observed effects are due to the test chemical and not confounding environmental factors.

-

-

Pre-Exposure Period (7-14 days): Fish are placed in test chambers with breeding substrates. Egg production is monitored to select healthy, actively spawning breeding groups and to establish a baseline reproductive rate.

-

Exposure Period (21 days):

-

Test Concentrations: A minimum of five this compound concentrations and a water control (plus a solvent control if a solvent is used to dissolve this compound) are required. Concentrations should be selected based on range-finding tests and known environmental levels.

-

Exposure System: A flow-through system is preferred to maintain constant exposure concentrations and optimal water quality. This compound concentrations in water must be analytically verified at regular intervals.

-

Causality Insight: Analytical verification is critical for trustworthiness. Nominal concentrations can deviate significantly from actual concentrations due to factors like adsorption or degradation, making measured concentrations essential for accurate dose-response assessment.

-

-

Biological Measurements (Daily):

-

Observe and record fish mortality and any abnormal behavior.

-

Collect eggs from breeding substrates, count them, and assess fertility.

-

-

Termination and Endpoint Analysis (Day 21):

-

Humanely euthanize all adult fish.

-

Measure weight and length for each fish.

-

Assess secondary sexual characteristics (e.g., nuptial tubercles in male fathead minnows).

-

Collect blood for vitellogenin analysis via ELISA (Enzyme-Linked Immunosorbent Assay).

-

Excise gonads for weighing (to calculate the Gonadosomatic Index, GSI) and histopathological analysis.

-

Excise liver for weighing (to calculate the Hepatosomatic Index, HSI).

-

The following diagram illustrates the logical workflow for a comprehensive study on this compound's endocrine effects, integrating standardized assays with molecular analyses.

Advanced Molecular and -Omics Approaches

While standardized assays are crucial for hazard assessment, they may not fully elucidate the underlying molecular mechanisms. Advanced approaches like transcriptomics and proteomics offer a more holistic view of this compound's impact.

-

Transcriptomics: This involves analyzing the expression of thousands of genes simultaneously using techniques like microarrays or RNA-sequencing. In the context of this compound, transcriptomics can identify entire pathways that are perturbed, moving beyond single biomarkers like VTG. For example, analyzing gene expression in the liver and gonads can reveal this compound's effects on steroid biosynthesis pathways, hormone receptor expression (erα, erβ, ar), and cellular stress responses.

-

Proteomics: This is the large-scale study of proteins. Since proteins are the functional molecules in the cell, proteomics can provide insights that transcriptomics cannot. For instance, a chemical might alter mRNA levels for a particular gene, but post-transcriptional regulation could mean there is no corresponding change in protein levels. Proteomic analysis of gonadal or liver tissue can identify changes in the abundance of key enzymes and regulatory proteins involved in endocrine function.

Expertise Insight: The integration of transcriptomic and proteomic data is powerful but challenging. A disconnect is often observed between mRNA and protein levels due to time lags in synthesis and complex post-transcriptional regulation. Therefore, time-course studies are more informative than single time-point experiments for understanding the dynamic molecular response to this compound exposure.

Conclusion and Future Directions

The scientific evidence indicates that this compound (AHTN) is a bioaccumulative environmental contaminant with the potential to disrupt the endocrine system of fish. Its primary mechanisms of action appear to be antagonism of the androgen and estrogen receptors, rather than potent estrogenic agonism. This is supported by in vitro data and the general lack of vitellogenin induction in in vivo fish studies. Furthermore, this compound can induce oxidative stress, which may contribute to overall toxicity and reproductive impairment.

Despite this knowledge, several areas require further investigation:

-

In Vivo Anti-androgenicity: More comprehensive in vivo studies in fish are needed to confirm the anti-androgenic effects observed in in vitro assays and to link them to adverse outcomes like impaired male reproductive development.

-

Mixture Effects: this compound rarely occurs in isolation in the environment. Research on its effects in combination with other EDCs (such as its common co-contaminant, Galaxolide) is critical for realistic environmental risk assessment.

-

Transgenerational Effects: The potential for this compound to cause epigenetic changes that could affect subsequent generations of fish is largely unknown and warrants investigation.

By integrating standardized OECD protocols with advanced molecular techniques, researchers can continue to refine our understanding of the risks posed by this compound and inform regulatory actions to protect aquatic ecosystems.

References

- 1. ewg.org [ewg.org]

- 2. mendelnet.cz [mendelnet.cz]

- 3. Could the Musk Compound this compound Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mind the gap: can we explain declining male reproductive health with known antiandrogens? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiandrogen - Wikipedia [en.wikipedia.org]

- 8. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 9. Could the musk compound this compound affect physiological functions and act as an endocrine disruptor in rainbow trout? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Tonalide (AHTN): Environmental Fate and Degradation Pathways in Soil and Water

An In-depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

Abstract

Tonalide (AHTN), a synthetic polycyclic musk, has been a cornerstone of the fragrance industry for decades, prized for its persistent and pleasant scent in countless consumer products. This widespread use has led to its ubiquitous presence in the environment, primarily through wastewater streams. Due to its chemical stability and lipophilic nature, this compound is classified as a persistent organic pollutant, raising concerns about its long-term impact on aquatic and terrestrial ecosystems. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water. We will explore the key abiotic and biotic mechanisms governing its transformation, identify major degradation products, and detail the experimental methodologies required to study its environmental fate. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment, offering a synthesis of current knowledge to inform future research and risk management strategies.

Introduction: The Environmental Significance of this compound

This compound, chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethan-1-one (AHTN), is a high-production-volume chemical used extensively as a fragrance ingredient. Its journey into the environment is a direct consequence of its application in personal care products, detergents, and cleaners, which are washed down the drain into municipal sewer systems.